4-Amino-5-chloro-2,1,3-benzothiadiazole
Overview
Description
4-Amino-5-chloro-2,1,3-benzothiadiazole is a chemical compound that has attracted attention due to its unique chemical structure and potential applications. It serves as a building block in various chemical syntheses and has been explored for its chemical and physical properties.
Synthesis Analysis
The synthesis of 4-Amino-5-chloro-2,1,3-benzothiadiazole derivatives has been a subject of interest for researchers. One study demonstrated the preparation of amino chloro benzothiadiazole with high yield through cyclization of chloro phenyl thiourea and sulfuryl chloride, exploring the effects of solution medias, material proportions, reaction temperature, and time on yield (L. Jie, 2003).
Molecular Structure Analysis
Investigations into the molecular structure of 4-Amino-5-chloro-2,1,3-benzothiadiazole and its derivatives have been carried out using various spectroscopic techniques and X-ray diffraction. This has allowed for a deeper understanding of its structural geometry, electronic properties, and the role of hydrogen bonding in stabilizing its structure (Nagaraju Kerru et al., 2019).
Chemical Reactions and Properties
4-Amino-5-chloro-2,1,3-benzothiadiazole has been used as a bidentate directing group for Pd(II)-catalyzed arylation/oxygenation reactions, demonstrating its utility in complex chemical transformations. This highlights its reactivity and potential as a versatile reagent in organic synthesis (C. Reddy et al., 2016).
Scientific Research Applications
Application
“4-Amino-2,1,3-benzothiadiazole” was used in a study to synthesize and evaluate the inhibitory activity of a series of substituted benzimidazoles and small benzothiadiazoles on rat liver methionine synthase .
Method
The compound was used in the synthesis of substituted benzimidazoles and small benzothiadiazoles. The synthesized compounds were then tested for their inhibitory activity on rat liver methionine synthase .
Results
The results or outcomes of this study, including any quantitative data or statistical analyses, are not specified in the source .
2. Levelers for Cu Plating
Application
“4-Amino-2,1,3-benzothiadiazole” was used as potential levelers for Cu plating in submicrometer trenches .
Method
The compound was used in the process of Cu plating in submicrometer trenches. The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
Results
The results or outcomes of this application, including any quantitative data or statistical analyses, are not specified in the source .
3. Synthesis of Tizanidine
Application
“4-Amino-5-chloro-2,1,3-benzothiadiazole” is used in the synthesis of a compound known as Tizanidine . Tizanidine, particularly Tizanidine hydrochloride, is a clinically important medicament as a muscle relaxant .
Method
The compound is produced by the reaction between 5-chloro-4-amino-2,1,3-benzothiadiazole and 1-acyl-2-imidazolidinone . This process allows the product to be prepared in a high yield from easily obtainable starting materials .
Results
The specific results or outcomes of this application, including any quantitative data or statistical analyses, are not specified in the source .
4. Building Block in Conductive Polymers
Application
“4-Amino-5-chloro-2,1,3-benzothiadiazole” is used as a building block in the design and synthesis of larger molecules and conductive polymers .
Method
The compound is commonly brominated to synthesize 4,7-dibromo-2,1,3-benzothiadiazole . This derivative is extensively used via Suzuki-Miyaura cross-coupling reactions .
Results
The specific results or outcomes of this application, including any quantitative data or statistical analyses, are not specified in the source .
5. Synergizing Insecticides
Method
The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
Results
The specific results or outcomes of this application, including any quantitative data or statistical analyses, are not specified in the source .
6. Synthesis of Antitumor Compounds
Application
“4-Amino-5-chloro-2,1,3-benzothiadiazole” could potentially be used in the synthesis of antitumor compounds . For example, it could be used in the synthesis of 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole , which has been evaluated for antitumor activity against the HeLa cancer cell line .
Method
The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
Results
The specific results or outcomes of this application, including any quantitative data or statistical analyses, are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2,1,3-benzothiadiazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURNIACGGUSMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184610 | |
Record name | 4-Amino-5-chloro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-chloro-2,1,3-benzothiadiazole | |
CAS RN |
30536-19-7 | |
Record name | 5-Chloro-4-amino-2,1,3-benzothiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30536-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-chloro-2,1,3-benzothiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030536197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-chloro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-5-CHLORO-2,1,3-BENZOTHIADIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6QN8431MF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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